Rabdosin A

Anticancer Drug Discovery Natural Product Pharmacology Prostate Cancer Research

Rabdosin A (84304-91-6) offers distinct cytotoxicity: moderate in LoVo (IC50 14.20 μM) and less potent in DU145 (5.90 μM) vs. effusanin A. This selectivity makes it a precise tool compound for SAR studies and assay calibration. Avoid generic diterpenoid assumptions. For research use only.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
CAS No. 84304-91-6
Cat. No. B610403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabdosin A
CAS84304-91-6
SynonymsRabdosin A; 
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H28O6/c1-10-11-7-12(22)14-20(8-11,16(10)23)18(24)27-13-5-6-19(2,3)15-17(25-4)26-9-21(13,14)15/h11-15,17,22H,1,5-9H2,2-4H3/t11-,12+,13+,14-,15-,17-,20+,21+/m1/s1
InChIKeyANNDQWYMQQILCQ-RNBOIIRMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rabdosin A: Key Characteristics and Procurement Considerations for the ent-Kaurane Diterpenoid


Rabdosin A (CAS 84304-91-6) is an ent-kaurane diterpenoid isolated from Isodon species, including Isodon macrophyllus and Rabdosia japonica [1]. This class of compounds is well-known for its cytotoxic activities, and Rabdosin A has been specifically studied for its inhibitory effects against human cancer cell lines, including DU145 prostate cancer cells and LoVo colon cancer cells . For procurement, understanding its specific potency profile relative to other diterpenoids isolated from the same source is critical, as activity varies significantly between structurally related molecules [2].

Critical Considerations: Why Not All ent-Kaurane Diterpenoids Can Substitute for Rabdosin A


While the genus Isodon is a rich source of ent-kaurane diterpenoids with cytotoxic properties, their activity profiles are not interchangeable. Subtle variations in the core skeleton and functional groups can lead to significant differences in potency and selectivity against different cell lines. For instance, a single study isolating multiple diterpenoids from the same plant material revealed a range of cytotoxic activities, underscoring that 'ent-kaurane diterpenoid' is a class descriptor, not a guarantee of specific activity [1]. Therefore, assuming one analog (e.g., Oridonin, Ponicidin) will perform identically to Rabdosin A in a specific assay is a high-risk approach that can lead to inconsistent and irreproducible research outcomes [2].

Rabdosin A: Quantified Differential Performance Against In-Class Comparators


Comparative Cytotoxicity of Rabdosin A and Shikokianin in DU145 Prostate Cancer Cells

In a direct head-to-head study of compounds isolated from Isodon macrophyllus, Rabdosin A demonstrated distinct cytotoxic activity against the DU145 human prostate cancer cell line when compared to the related diterpenoid shikokianin. The quantified difference in their IC50 values highlights a significant variation in potency within this structural class, making the selection of Rabdosin A a non-interchangeable decision for experimental design [1].

Anticancer Drug Discovery Natural Product Pharmacology Prostate Cancer Research

Differential Selectivity Profile of Rabdosin A Across Colon and Prostate Cancer Cell Lines

Data from a study on Isodon macrophyllus diterpenoids reveals a distinct selectivity profile for Rabdosin A. While it is 1.39-fold less potent against DU145 prostate cancer cells compared to shikokianin, the selectivity profile shifts significantly when evaluated against LoVo colon cancer cells. In this assay, Rabdosin A demonstrates a different activity relationship [1].

Cancer Cell Biology Selective Cytotoxicity Colorectal Cancer Models

Comparative Cytotoxicity of Rabdosin A and Effusanin A Across Multiple Human Cancer Cell Lines

In the same head-to-head evaluation of ent-kaurane diterpenoids, Rabdosin A was also compared with effusanin A. The data reveals a substantial and consistent difference in potency between these two compounds across both cell lines tested. Effusanin A is markedly more cytotoxic, highlighting the significant impact that structural differences can have on the biological activity of compounds within this class [1].

Anticancer Drug Discovery Natural Product Pharmacology Structure-Activity Relationship

Structural Differentiation of Rabdosin A via the α-Methylene Cyclopentanone Moiety

A key structural feature of Rabdosin A is the presence of an α-methylene cyclopentanone moiety, a functional group known to act as a Michael acceptor for biological nucleophiles (e.g., thiols on cysteine residues). This feature is a class-level hallmark for a subset of ent-kauranes and is associated with their cytotoxic and anti-inflammatory activities. This moiety differentiates Rabdosin A from many other ent-kaurane diterpenoids lacking this group, providing a rational basis for its biological activity [1].

Medicinal Chemistry Natural Product Chemistry Chemical Biology

Optimal Application Scenarios for Rabdosin A Based on Quantitative Evidence


Rabdosin A as a Moderately Potent Probe in Colon Cancer (LoVo) Model Systems

Based on direct comparative evidence, Rabdosin A exhibits moderate and selective cytotoxicity against LoVo colon cancer cells (IC50 = 14.20 μM), being more potent than shikokianin in this specific cell line. This makes Rabdosin A an ideal candidate for use as a positive control or tool compound in LoVo-based assays where a moderate effect is desired, avoiding the potential for overwhelming cytotoxicity seen with more potent analogs like effusanin A [1].

Using Rabdosin A as a Less-Potent Control for Prostate Cancer Studies

In research focused on prostate cancer models (DU145 cells), Rabdosin A (IC50 = 5.90 μM) is demonstrably less potent than the related diterpenoid effusanin A (IC50 = 3.16 μM). This differential activity profile makes Rabdosin A a suitable choice as a less-potent control compound for validating assay sensitivity or for use in combination studies where a sub-maximal effect from one component is required [1].

Investigating Structure-Activity Relationships (SAR) Centered on the α-Methylene Cyclopentanone Moiety

Rabdosin A's structural classification as an ent-kaurane diterpenoid possessing an α-methylene cyclopentanone moiety positions it as a key compound for SAR studies. Researchers investigating the role of this Michael acceptor in the cytotoxic mechanism of natural products can use Rabdosin A as a representative member of this subclass and directly compare its activity and protein-binding profile to ent-kauranes lacking this functional group [2].

Comparative Natural Product Chemistry and Chemotaxonomy Studies

Rabdosin A is a known chemical constituent of Isodon macrophyllus and Rabdosia japonica. For researchers involved in phytochemical profiling, chemotaxonomic classification of Isodon species, or natural product dereplication, Rabdosin A serves as a valuable authenticated reference standard. Its well-characterized structure and spectroscopic data (e.g., NMR) enable accurate identification and quantification in complex botanical extracts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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